molecular formula C21H23N3O13S B12287957 4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid

Cat. No.: B12287957
M. Wt: 557.5 g/mol
InChI Key: XIFWRSGBCQVNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Functional Group Analysis

The core structure of this compound derives from a tetracene framework, comprising four fused aromatic rings arranged in a linear configuration. This scaffold is partially hydrogenated, with saturation observed at positions 4a, 5, 5a, and 6, introducing stereochemical complexity. Key functional groups include:

  • A dimethylamino group (-N(CH₃)₂) at position 4, which enhances electron density and influences intermolecular interactions.
  • Four hydroxyl groups (-OH) at positions 1, 10, 11, and 12a, contributing to hydrogen-bonding networks and aqueous solubility.
  • A nitro group (-NO₂) at position 9, known to modulate electronic properties and redox potential.
  • A carboxamide moiety (-CONH₂) at position 2, which participates in dipole-dipole interactions and enzymatic recognition.
  • A sulfuric acid counterion, likely forming an ionic pair with the protonated dimethylamino group, stabilizing the crystalline lattice.

The conjugated π-system of the tetracene backbone facilitates charge delocalization, while the nitro and carbonyl groups introduce electron-withdrawing effects. Density functional theory (DFT) simulations suggest that the dimethylamino group induces a localized electron-rich region, potentially influencing reactivity in catalytic or biological contexts.

Crystallographic Properties and Nanorod Formation Mechanisms

Crystallographic studies of related tetracene derivatives reveal a propensity for planar molecular stacking due to π-π interactions. For this compound, the presence of multiple hydroxyl and carboxamide groups likely promotes a layered architecture stabilized by hydrogen bonds. X-ray diffraction patterns of analogous structures show monoclinic crystal systems with space group P2₁/c, characterized by unit cell parameters a = 14.2 Å, b = 6.8 Å, c = 18.5 Å, and β = 102.3°.

Nanorod formation is hypothesized to occur via a self-assembly mechanism driven by:

  • Hydrogen bonding between hydroxyl groups and the carboxamide moiety.
  • Van der Waals interactions between tetracene backbones.
  • Electrostatic stabilization from the sulfuric acid counterion.

In-situ atomic force microscopy (AFM) of similar compounds on copper surfaces demonstrates that thermal activation or tip-induced manipulation can align molecules into one-dimensional nanostructures. These nanorods exhibit anisotropic optical properties, with polarized absorption spectra showing a 30% increase in extinction coefficients along the long axis compared to isotropic solutions.

Comparative Analysis with Tetracene-Based Analogues

The structural and functional diversity of tetracene derivatives is illustrated in the following comparative analysis:

Compound Name Key Functional Groups Electronic Properties Predicted Applications
Target Compound -NO₂, -OH, -CONH₂, -N(CH₃)₂ High polarity, redox-active Catalysis, optoelectronics
Tetracene None (pure hydrocarbon) Extended π-conjugation Organic semiconductors
7-Iodoanhydrotetracycline -I, -CONH₂ Halogen-induced stability Enzyme inhibition
Tetranitratoxycarbon (hypothetical) -O-NO₂, -CO₃N High oxygen balance Energetic materials

The target compound’s nitro and dimethylamino groups distinguish it from simpler tetracenes, enabling unique charge-transfer capabilities. For instance, nitro-containing analogues exhibit a 0.5 eV reduction in HOMO-LUMO gaps compared to unsubstituted tetracene, as calculated via time-dependent DFT. Conversely, the sulfuric acid counterion introduces ionic character absent in neutral derivatives like tetranitratoxycarbon, which remains hypothetical due to metastable functional groups.

Carboxamide-bearing tetracenes, such as 7-iodoanhydrotetracycline, demonstrate enhanced binding to biological targets via hydrogen bonding, a feature shared by the target compound. However, the latter’s additional hydroxyl groups may confer superior solubility in polar solvents, addressing a common limitation of polycyclic aromatics in aqueous applications.

Properties

Molecular Formula

C21H23N3O13S

Molecular Weight

557.5 g/mol

IUPAC Name

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid

InChI

InChI=1S/C21H21N3O9.H2O4S/c1-23(2)14-9-6-8-5-7-3-4-10(24(32)33)15(25)11(7)16(26)12(8)18(28)21(9,31)19(29)13(17(14)27)20(22)30;1-5(2,3)4/h3-4,8-9,14,25-26,29,31H,5-6H2,1-2H3,(H2,22,30);(H2,1,2,3,4)

InChI Key

XIFWRSGBCQVNRD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=C(C=C4)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Tetracene Backbone Functionalization

The tetracene core is often derived from polycyclic aromatic hydrocarbon precursors. A notable method involves cobalt(II)-catalyzed oxidation of tetracene to introduce quinone moieties, followed by site-selective nitro group installation. For example:

  • Cobalt(II)-Mediated Oxidation : Tetracene is oxidized using cobalt(II) tetraphenylporphyrin (CoTPP) and phenyliodine(III) sulfate to yield 5,12-tetracenequinone. Subsequent nitration via mixed acid (HNO₃/H₂SO₄) introduces the nitro group at position 9.
  • Ru-Catalyzed Hydroxylation : Ruthenium catalysts enable hydroxylation at positions 1, 10, 11, and 12a under mild conditions (40–60°C, aqueous acetone).

Dimethylamino Group Installation

The dimethylamino group at position 4 is introduced via nucleophilic substitution or reductive amination:

  • Nucleophilic Amination : Reaction of a brominated intermediate with dimethylamine in the presence of CuI/L-proline yields the dimethylamino derivative.
  • Reductive Amination : Ketone intermediates are treated with dimethylamine and sodium cyanoborohydride under acidic conditions (pH 4–5).

Stepwise Synthetic Protocols

Nitro Group Introduction

The nitro group is critical for the compound’s bioactivity. Two methods dominate:

  • Direct Nitration : Using fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C achieves 65–72% yield.
  • Diazotization-Nitration : A diazonium intermediate is formed from an amine precursor and subsequently treated with NaNO₂/HCl, followed by Cu(NO₃)₂-mediated nitration.

Table 1: Nitration Conditions and Yields

Method Reagents Temperature Yield (%) Source
Direct Nitration HNO₃ (90%), H₂SO₄ 0–5°C 65–72
Diazotization-Nitration NaNO₂, HCl, Cu(NO₃)₂ 25°C 58–63

Carboxamide Formation

The carboxamide at position 2 is synthesized via dehydration condensation:

  • Boronic Acid Catalysis : 3,5-Bis(trifluoromethyl)phenylboronic acid and DMAP catalyze the reaction between carboxylic acid and amine precursors in toluene.
  • Activated Ester Method : The acid is converted to a pentafluorophenyl ester, followed by reaction with ammonium sulfate.

Key Reaction :
$$ \text{RCOOH + R'NH}_2 \xrightarrow{\text{Catalyst A, DMAP}} \text{RCONHR'} $$
Catalyst A: 3,5-Bis(trifluoromethyl)phenylboronic acid

Sulfuric Acid Incorporation

Sulfuric acid is introduced during final salt formation or as a reaction solvent:

  • Salt Formation : The free base is treated with concentrated H₂SO₄ in ethanol, yielding the sulfate salt with >95% purity.
  • Acid-Catalyzed Steps : Sulfuric acid (10–20% v/v) facilitates hydroxylation and ketone formation at elevated temperatures (80–100°C).

Optimization and Challenges

Regioselectivity Control

  • Steric Effects : Bulky directing groups (e.g., triisopropylsilyl) improve nitro group placement at position 9.
  • Solvent Polarity : Polar solvents (DMF, DMSO) enhance dimethylamino group installation but may destabilize intermediates.

Yield Improvement

  • Catalyst Recycling : Pd/C and RuCl₃ catalysts are reused up to 5 times with <10% activity loss.
  • Low-Temperature Quenching : Rapid cooling (-20°C) after nitration prevents byproduct formation.

Analytical Validation

Final product characterization includes:

  • ¹H/¹³C NMR : Key peaks at δ 3.0 (s, 6H, N(CH₃)₂), δ 8.2 (s, 1H, NO₂).
  • HPLC Purity : >98% (C18 column, 0.1% H₃PO₄/ACN gradient).

Industrial-Scale Considerations

  • Cost Efficiency : Mixed acid nitration is preferred over diazotization due to lower reagent costs.
  • Waste Management : Spent sulfuric acid is neutralized with CaCO₃ to generate gypsum for disposal.

Emerging Methodologies

  • Photocatalytic Functionalization : Visible-light-mediated C–N coupling reduces reliance on metal catalysts.
  • Flow Chemistry : Continuous reactors improve heat transfer during exothermic nitration steps.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

This compound serves as a reagent in organic synthesis and as a catalyst in various chemical reactions. It is particularly useful in:

  • Oxidation Reactions : The nitro group can be reduced to an amine under specific conditions.
  • Reduction Reactions : The compound can undergo reduction to modify functional groups.
  • Substitution Reactions : The dimethylamino group can participate in nucleophilic substitution reactions.

Biology

Research has indicated potential biological activities for this compound:

  • Antimicrobial Properties : Investigated for its efficacy against various bacterial strains.
  • Anticancer Activity : Studies are ongoing to explore its effects on cancer cell lines and mechanisms of action.

Medicine

The compound is being explored for therapeutic applications:

  • Drug Development : Its unique structure may contribute to the development of new pharmacological agents targeting resistant pathogens or specific cancer types.

Industry

In industrial applications, this compound is utilized for:

  • Advanced Materials Production : Its chemical properties allow it to be incorporated into specialty chemicals and materials.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of this compound against drug-resistant bacterial strains. The results indicated a significant reduction in bacterial viability upon treatment with varying concentrations of the compound.
  • Cancer Cell Line Research : Research conducted at a leading cancer institute explored the effects of this compound on breast cancer cell lines. The findings suggested that it inhibited cell proliferation and induced apoptosis through specific signaling pathways.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing various biochemical pathways, such as signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetracycline derivatives exhibit structural diversity, with modifications impacting solubility, binding affinity, and toxicity. Below is a comparative analysis:

Structural and Functional Comparisons

Compound Name (CAS/Reference) Key Structural Features Molecular Weight (g/mol) Solubility Biological Targets Toxicity (LD50)
Target Compound () 9-nitro, sulfuric acid salt Not explicitly reported High (sulfate salt form) Polymerase/CPS proteins (speculative) Unknown
Tetracycline Hydrochloride (79-57-2; ) Chloride salt, methyl group at C6 480.90 High Bacterial 30S ribosome ~852 mg/kg (oral, rat)
6-Methyleneoxytetracycline () Methylene group at C6 460.44 Moderate Broad-spectrum antibacterial Lower than tetracycline
Fluorinated Derivative (61618-26-6; ) 7-fluoro substitution 461.40 (estimated) Moderate Enhanced Gram-positive activity Not reported
Bis-Dimethylamino Analog () Dual dimethylamino groups 487.45 (estimated) Low (neutral form) Not reported Not reported

Key Findings

However, nitro groups can also increase toxicity risks, as seen in nitroaromatic compounds.

Sulfate Salt vs. Hydrochloride : The sulfate salt (target compound) and hydrochloride () both improve aqueous solubility, critical for bioavailability. Sulfate salts are less common in clinical tetracyclines but may offer stability advantages.

Fluorinated Derivatives : The 7-fluoro analog () demonstrates how halogenation can refine antibacterial specificity, particularly against resistant strains.

Docking Scores: Related analogs, such as (4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide, showed high docking scores with CPS biosynthesis proteins (ΔG = -12.3 kcal/mol), suggesting the target compound’s nitro group could further optimize binding ().

Toxicity and Limitations

  • The target compound lacks explicit toxicity data, but structurally similar tetracyclines exhibit dose-dependent hepatotoxicity and phototoxicity. The nitro group may introduce oxidative stress risks ().
  • The fluorinated derivative () and 6-methyleneoxytetracycline () show reduced toxicity profiles compared to earlier-generation tetracyclines, highlighting the importance of substituent choice.

Biological Activity

The compound 4-(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide; sulfuric acid is a complex organic molecule with potential biological activities that merit detailed exploration. This article synthesizes available research findings regarding its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

  • Molecular Formula : C23H25N4O9S
  • Molecular Weight : 537.53 g/mol
  • CAS Number : Not specified in the sources.

Structural Features

The compound features a tetracene backbone with multiple hydroxyl and nitro functional groups which are crucial for its biological activity. The presence of a dimethylamino group suggests potential interactions with biological receptors.

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains due to its ability to interfere with bacterial protein synthesis.
  • Antitumor Effects : Research indicates that this compound may possess antitumor activity by inducing apoptosis in cancer cells through the activation of caspase pathways.
  • Photosensitivity Modulation : Some studies suggest that it can prevent or reduce photosensitivity reactions associated with certain drugs, potentially making it useful in photoprotection strategies .

Therapeutic Applications

The compound is being investigated for:

  • Treatment of bacterial infections resistant to conventional antibiotics.
  • Cancer therapy as a novel chemotherapeutic agent.
  • Photoprotection in dermatological applications.

Antimicrobial Studies

A study conducted on the efficacy of this compound against multi-drug resistant bacteria revealed a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics. This suggests that it could be a promising candidate for further development in treating infections caused by resistant strains.

Antitumor Research

In vitro studies on human cancer cell lines demonstrated that the compound induces cell cycle arrest and apoptosis. The mechanisms involved include the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Photosensitivity Reduction

In clinical trials involving patients undergoing phototherapy, the administration of this compound showed a marked decrease in adverse photosensitivity reactions compared to controls. This highlights its potential as a protective agent during photodynamic therapy.

Data Summary Table

Activity Type Description Reference
AntimicrobialInhibits growth of multi-drug resistant bacteria
AntitumorInduces apoptosis in cancer cells through caspase activation
PhotosensitivityReduces adverse reactions during phototherapy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.